molecular formula C22H37N3O3 B4052723 N-[2-(dimethylamino)ethyl]-3-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}propanamide

N-[2-(dimethylamino)ethyl]-3-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}propanamide

Cat. No.: B4052723
M. Wt: 391.5 g/mol
InChI Key: NSQREBKTUCJKGB-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-3-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}propanamide is a useful research compound. Its molecular formula is C22H37N3O3 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.28349205 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Polymer Applications

A study by Sobolčiak et al. (2013) introduced a novel cationic polymer that transitions to a zwitterionic form upon light irradiation. This polymer demonstrated significant potential in condensing and releasing double-strand DNA and switching antibacterial activity, suggesting applications in targeted drug delivery and antibacterial surfaces Sobolčiak et al., 2013.

Catalytic and Binding Activities

The research by Das et al. (2014) explored cobalt(II) complexes with Schiff base ligands showing significant inhibitory activity against various carcinoma cells. These findings highlight the compound's potential in cancer research and treatment, offering a pathway for developing novel anticancer agents Das et al., 2014.

Drug Metabolism and Pharmacokinetics

Šuláková et al. (2021) focused on the metabolism of 25CN-NBOMe, showing the compound undergoes various metabolic transformations, including O-demethylation and hydroxylation, in both in vivo and in vitro models. This research is crucial for understanding the pharmacokinetics and toxicological profile of new psychoactive substances, guiding safety assessments and therapeutic applications Šuláková et al., 2021.

Polymer Synthesis and Application

Yamasaki and Patrickios (2003) synthesized linear homopolymers and cross-linked homopolymer networks of 2-(dimethylamino)ethyl methacrylate, investigating their swelling behaviors and potential for creating responsive hydrogel materials. This research contributes to the development of smart materials with applications in drug delivery and tissue engineering Yamasaki & Patrickios, 2003.

Antioxidant and Antitumor Activities

Bialy and Gouda (2011) synthesized new benzothiophenes with cyanoacetamide, demonstrating promising antioxidant and antitumor activities. These compounds offer a foundation for developing new therapeutic agents with improved efficacy and reduced side effects in treating cancer and oxidative stress-related diseases Bialy & Gouda, 2011.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O3/c1-23(2)13-14-25(22(26)11-15-27-3)17-19-8-7-12-24(16-19)18-20-9-5-6-10-21(20)28-4/h5-6,9-10,19H,7-8,11-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQREBKTUCJKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1CCCN(C1)CC2=CC=CC=C2OC)C(=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(dimethylamino)ethyl]-3-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}propanamide
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N-[2-(dimethylamino)ethyl]-3-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}propanamide
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N-[2-(dimethylamino)ethyl]-3-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}propanamide
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N-[2-(dimethylamino)ethyl]-3-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}propanamide
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N-[2-(dimethylamino)ethyl]-3-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}propanamide
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N-[2-(dimethylamino)ethyl]-3-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}propanamide

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